3-Benzoylquinoline

Description

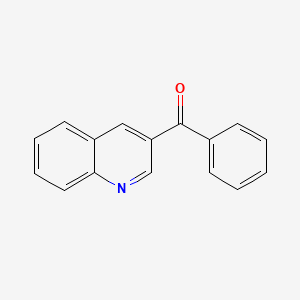

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl(quinolin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOYNKRKFORAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319660 | |

| Record name | 3-Benzoylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37045-14-0 | |

| Record name | NSC349015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzoylquinoline and Its Derivatives

Classical and Conventional Approaches

The Friedländer synthesis is a well-established and straightforward method for constructing quinoline (B57606) rings, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group. wikipedia.orgjournals.co.za This approach is highly versatile, allowing for the synthesis of a wide range of substituted quinolines. wikipedia.org

In the context of 3-benzoylquinoline, the Friedländer synthesis typically involves the condensation of a 2-aminoaryl ketone with a β-dicarbonyl compound. Despite its utility, this method can be associated with drawbacks such as low yields and extended reaction times. ijfans.org For instance, one report indicates a yield of 62% for this compound, which may be attributed to the prolonged reaction duration and the potential for side reactions. ijfans.org The reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, iodine, and other Lewis acids. wikipedia.org

There are two primary mechanistic pathways proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) addition followed by dehydration and subsequent imine formation to yield the quinoline ring. An alternative mechanism suggests the initial formation of a Schiff base, which then undergoes an aldol-type reaction and subsequent elimination. wikipedia.org

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| 2-Aminobenzaldehyde and Ketones | Trifluoroacetic acid, toluenesulfonic acid, iodine, or Lewis acids | This compound | 62 ijfans.org |

| 2-Aminoacetophenone and Benzoylacetone | Solvent-free, 100°C | 2,4-Dimethyl-3-benzoylquinoline | 81-96 journals.co.za |

This table summarizes representative examples of the Friedländer synthesis for this compound and its derivatives.

The Povarov reaction is another significant method for quinoline synthesis, categorized as a formal [4+2] cycloaddition between an aromatic imine and an alkene. wikipedia.org This multicomponent reaction typically involves an aniline, a benzaldehyde (B42025), and an electron-rich alkene to produce tetrahydroquinoline derivatives, which can then be oxidized to quinolines. wikipedia.orgnumberanalytics.com The reaction is often catalyzed by a Lewis acid, such as boron trifluoride, which activates the imine for electrophilic attack by the alkene. wikipedia.org

While the Povarov reaction is a powerful tool, its direct application for the synthesis of this compound has been explored with modifications. Control experiments have been conducted to verify the possibility of a Povarov-type reaction in certain systems, though in some specific instances, the expected product was not formed, suggesting that the reaction pathway is highly dependent on the chosen substrates and conditions. rsc.org The reaction is known to be regioselective, with the substitution pattern on the aromatic ring influencing the position of attack. wikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Aniline | Benzaldehyde | Electron-rich alkene | Lewis Acid (e.g., BF₃, Yb(OTf)₃) | Tetrahydroquinoline derivative |

This table outlines the general components of the Povarov reaction.

Modern and Catalytic Synthesis Strategies

To overcome the limitations of classical methods, modern synthetic strategies have been developed, focusing on improved efficiency, selectivity, and sustainability. ijfans.org

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. ijfans.orgrsc.orgnih.gov The use of microwave irradiation can provide rapid and uniform heating, which can enhance the rate of reaction and minimize the formation of side products. researchgate.net For example, a microwave-assisted protocol for the synthesis of 7-methoxyquinoline (B23528) resulted in a high yield of 85% in a significantly reduced reaction time. ijfans.org

One notable approach involves a transition metal-free formal [4+2] annulation of anthranils and enaminones to produce 3-acylquinolines. mdpi.com This method provides good yields for a variety of substituted 3-benzoylquinolines. mdpi.com Another strategy utilizes an iron-acetic acid system for the reductive cyclization of Baylis-Hillman adducts to furnish this compound derivatives in a one-pot procedure. researchgate.net Furthermore, π-Lewis acidic metal catalysts like AgNTf₂ can initiate the intramolecular cyclization of ortho-carbonyl alkynylbenzene derivatives to form key intermediates that lead to substituted quinolines. beilstein-journals.org

This table highlights some modern metal-catalyzed approaches to quinoline derivatives.

In recent years, organocatalysis and photocatalysis have gained prominence as powerful tools in organic synthesis, offering green and efficient alternatives to metal-based catalysts. rsc.orgbeilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org Organocatalysis utilizes small organic molecules to accelerate reactions, while photocatalysis employs light to initiate chemical transformations. rsc.orgresearchgate.netutwente.nl

Visible-light-excited 9,10-phenanthrenequinone has been used as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines via an electrocyclization mechanism. nih.gov This method proceeds under mild conditions at room temperature and can provide quantitative yields. nih.gov The proposed mechanism involves a single-electron transfer from the imine substrate to the excited photocatalyst, which triggers the cyclization. nih.gov

Organocatalytic approaches have also been developed for the synthesis of related heterocyclic systems, demonstrating the potential for the development of organocatalytic routes to this compound. beilstein-journals.orgscienceopen.com These methods often rely on the formation of reactive intermediates, such as iminium ions, to facilitate the desired transformations. beilstein-journals.org

Multi-Component and One-Pot Reactions

Multi-component and one-pot reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules like 3-benzoylquinolines from simple starting materials in a single synthetic operation. These strategies are designed to minimize waste, reduce reaction times, and simplify purification processes.

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that typically involves the coupling of an aldehyde and an activated alkene, catalyzed by a tertiary amine or phosphine. arkat-usa.orgnrochemistry.com The resulting Baylis-Hillman adducts are densely functionalized and can serve as versatile intermediates for the synthesis of various heterocyclic systems. arkat-usa.org

A convenient one-pot procedure for the synthesis of this compound derivatives has been developed utilizing Baylis-Hillman alcohols as key precursors. researchgate.net This method offers a straightforward route to these compounds in moderate yields. researchgate.net The reaction of Baylis-Hillman adducts derived from o-nitrobenzaldehydes in the presence of trifluoroacetic acid and a catalytic amount of triflic acid can also lead to the formation of quinoline derivatives. researchgate.net

The general mechanism of the Baylis-Hillman reaction involves the initial Michael addition of the catalyst to the activated alkene, generating a zwitterionic enolate. This enolate then adds to the electrophile (an aldehyde) to form a zwitterionic aldol adduct. A subsequent proton transfer and elimination of the catalyst yield the final functionalized product. arkat-usa.org

Table 1: Examples of Baylis-Hillman Adducts Used in Quinoline Synthesis

| Baylis-Hillman Adduct Precursor (Aldehyde) | Activated Alkene | Catalyst | Resulting Intermediate | Reference |

|---|---|---|---|---|

| o-Nitrobenzaldehyde | Acrylate | DABCO | Baylis-Hillman Adduct | researchgate.net |

| Benzaldehyde | Methyl Acrylate | DABCO | Baylis-Hillman Adduct | arkat-usa.org |

This table is interactive. Click on the headers to sort.

A highly efficient one-pot, three-component reaction has been developed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamides. rsc.org This method employs a cascade sequence of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.orgresearchgate.net The reaction brings together arylglyoxals, 2-cyano-N-methylacetamide, and arylamines in the presence of thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst in water under reflux conditions. rsc.org

This protocol is notable for its use of an environmentally benign solvent and catalyst, operational simplicity, and the ability to introduce multiple functional groups onto the quinoline ring in a single step. rsc.org The process avoids tedious separation procedures and offers the advantages of catalyst reusability and high product yields. rsc.org The structure and purity of the synthesized compounds have been confirmed using various spectroscopic techniques. rsc.org

Table 2: Three-Component Reaction for 4-Amino-2-benzoylquinoline-3-carboxamide Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Key Reaction Steps | Reference |

|---|---|---|---|---|---|---|

| Arylglyoxals | 2-Cyano-N-methylacetamide | Arylamines | Thiamine Hydrochloride | Water | Knoevenagel/Michael/Cyclization | rsc.org |

This table is interactive. Click on the headers to sort.

Transition Metal-Free Annulation Techniques

The development of transition metal-free synthetic methods is a significant goal in modern organic chemistry, aiming to reduce cost and environmental impact. For the synthesis of 3-acylquinolines, a transition metal-free protocol has been established through the formal [4+2] annulation of enaminones with anthranils. mdpi.comresearchgate.net

Table 3: Selected Examples of Transition Metal-Free Synthesis of 3-Acylquinolines

| Enaminone Substituent (at β-position) | Anthranil Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | H | This compound | 84 | mdpi.com |

| 4-Trifluoromethylphenyl | H | 3-(4-(Trifluoromethyl)benzoyl)quinoline | 78 | mdpi.com |

| o-Tolyl | H | 3-(2-Methylbenzoyl)quinoline | 82 | mdpi.com |

| 4-Fluorophenyl | H | 3-(4-Fluorobenzoyl)quinoline | 71 | mdpi.com |

This table is interactive. Click on the headers to sort.

Oxidative Annulation Pathways

Oxidative annulation represents another important strategy for the synthesis of quinoline derivatives. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds through processes that formally involve the removal of hydrogen atoms.

One such approach involves the rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes to directly synthesize quinolines. snnu.edu.cn This method proceeds through a chelation-assisted, twofold C-H activation pathway. snnu.edu.cn While this specific example focuses on the synthesis of the general quinoline scaffold, the principles of oxidative annulation are broadly applicable in heterocyclic chemistry.

More specifically for 3-carbonylquinolines, a metal-free oxidative annulation/cyclization of 1,6-enynes has been developed. molaid.com This methodology provides a direct route to 4-carbonylquinolines, which are structurally related to 3-benzoylquinolines.

Dehydroaromatization Approaches

Dehydroaromatization is a key final step in many quinoline syntheses, where a partially saturated heterocyclic intermediate is converted to the fully aromatic quinoline ring system. This can be achieved through various methods, including the use of oxidants or through spontaneous elimination of a leaving group.

In the context of domino reactions involving Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds, the final step is an aromatization that leads to the formation of highly functionalized naphthalenes and quinolines. mdpi.com This aromatization often involves the elimination of a small molecule, such as benzenesulfinic acid, to generate the stable aromatic ring. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 3 Benzoylquinoline

Fundamental Reaction Types and Elementary Steps

The core reactivity of 3-Benzoylquinoline can be understood through several fundamental reaction types, including nucleophilic attacks, leaving group departures, and deprotonation events. leah4sci.com

The most prominent site for nucleophilic attack in this compound is the electrophilic carbonyl carbon of the benzoyl group. This reactivity is characteristic of ketones and allows for the formation of various addition products. masterorganicchemistry.com

Another pathway involves nucleophilic attack on the quinoline (B57606) ring itself. In some syntheses, primary amines can attack the C-2 position of a related chromone (B188151) ring system, leading to ring-opening and subsequent recyclization to form quinolines. researchgate.net This suggests that under certain conditions, the C-2 and C-4 positions of the quinoline ring in this compound could be susceptible to nucleophilic attack, especially if the nitrogen atom is quaternized to increase the ring's electrophilicity.

A multi-component reaction for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives involves a key nucleophilic attack by an enamine intermediate onto an activated iminone. rsc.orgrsc.org This cascade reaction highlights how the benzoylquinoline scaffold can be assembled through a series of nucleophilic additions and cyclizations. rsc.orgrsc.org

Table 1: Examples of Nucleophilic Attack on Benzoylquinoline Precursors/Analogues

| Nucleophile | Substrate/Intermediate | Reaction Type | Product Type |

| Arylamine | Arylglyoxal | Knoevenagel Condensation | Iminone Intermediate |

| 2-Cyano-N-methylacetamide | Iminone Intermediate | Michael Addition | 4-Amino-2-benzoylquinoline-3-carboxamide |

| Primary Amines | 3-Formylchromone | Nucleophilic Addition/Ring Opening | Aminoenone |

This table illustrates nucleophilic reactions involved in the synthesis of substituted benzoylquinolines, providing insight into the reactivity of the core structure.

In the context of organic reactions, a leaving group is a molecular fragment that detaches with a pair of electrons during bond cleavage. wikipedia.orgsaskoer.ca The ability of a group to depart is inversely related to its basicity; weak bases are excellent leaving groups. saskoer.camasterorganicchemistry.com this compound itself does not possess a facile leaving group. However, its derivatives can be synthesized to include moieties that serve as effective leaving groups, enabling substitution reactions.

Deprotonation is the removal of a proton (H⁺) from a molecule by a base, forming a conjugate base. assaygenie.comwikipedia.org The acidity of a C-H bond, and thus the ease of deprotonation, is determined by the stability of the resulting carbanion. wikipedia.org In this compound, the aromatic protons are generally not acidic enough to be removed by common bases. However, very strong bases like organolithium reagents or lithium amides can deprotonate specific positions.

Studies on 2-substituted quinolines have shown that deprotonation using mixed lithium-zinc bases can occur regioselectively at the C-8 position of the quinoline ring. researchgate.net The presence of directing groups and the specific base used are critical in determining the site of metalation. researchgate.net For example, the deprotonation of certain substrates with sodium hydride has been noted as a key step in the formation of heterocyclic systems. research-solution.com While direct deprotonation studies on this compound are not extensively detailed, the principles from related quinoline systems suggest that protons at positions C-2, C-4, and C-8 could be potential sites for deprotonation under strongly basic conditions. researchgate.net

Carbocation rearrangements are common in organic reactions and involve the migration of an alkyl group (alkyl shift) or a hydrogen atom (hydride shift) to a more stable carbocationic center. libretexts.orgbyjus.comyoutube.com These shifts typically occur to convert a less stable secondary carbocation into a more stable tertiary carbocation. masterorganicchemistry.comkhanacademy.org

This phenomenon is not a direct reaction of this compound but can occur in reactions of its derivatives. For example, if the carbonyl group of this compound were reduced to an alcohol, subsequent acid-catalyzed dehydration would form a secondary carbocation. This intermediate could then potentially undergo a hydride or phenyl shift to form a more stabilized carbocation before reacting further. Such rearrangements are a hallmark of reactions proceeding through a carbocation pathway, like SN1 and E1 reactions. masterorganicchemistry.comyoutube.com The potential for rearrangement must be considered when designing syntheses involving carbocationic intermediates derived from the this compound skeleton. libretexts.orgyoutube.com

Mechanistic Investigations using Advanced Techniques

To gain a deeper understanding of reaction mechanisms, experimental findings are often complemented by advanced computational methods.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, allowing for the detailed study of transition states, intermediates, and reaction energy profiles. researchgate.netmdpi.comsumitomo-chem.co.jp Such computational approaches can dissect a reaction into distinct phases, from initial reactant contact to final product separation, providing insights that are not accessible through experimentation alone. smu.edu

For quinoline derivatives, DFT calculations have been employed to study stability, tautomerism, and reactivity. researchgate.net In one study on the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate the influence of different solvents on the stability of the products. rsc.orgresearcher.life The results showed that product stability was enhanced in polar solvents, with water being the optimal medium, which aligned with experimental observations. rsc.orgresearcher.life

Furthermore, computational studies can predict various reactivity parameters. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) can indicate the chemical reactivity of a molecule, while calculated reactivity indexes help in understanding its electrophilic or nucleophilic nature. researchgate.netnih.govfrontiersin.org Although specific DFT studies detailing the reaction pathways of this compound itself are limited, the application of these methods to closely related systems provides a robust framework for predicting its behavior. researchgate.netnih.gov

Table 2: Computational Methods Applied to Quinoline Systems

| Computational Method | Level of Theory | Investigated Property | System/Reaction |

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Solvent effects on product stability, electronic properties | Synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives rsc.orgresearcher.life |

| Density Functional Theory (DFT) | B3LYP/6-311G(d) and 6-311+G(d) | Tautomerism, reactivity, acidity | Quinoline-4-one derivatives researchgate.net |

| Density Functional Theory (DFT) | DFT B3LYP | C-H acidity, deprotonation sites | 2-Substituted quinolines researchgate.net |

This table summarizes the application of theoretical methods to understand the reactivity and properties of quinoline derivatives, highlighting the utility of computational chemistry in this field.

Influence of Solvent Effects on Reaction Kinetics

The solvent in which a reaction is conducted can fundamentally alter the reaction's kinetics, thermodynamics, and product selectivity by influencing the dissolved solutes. nih.gov Solvent effects are broadly categorized into non-specific interactions, which relate to the solvent's physical properties like polarity and dielectric constant, and specific interactions, such as hydrogen bonding. numberanalytics.com

The rate of a chemical reaction is often influenced by the polarity of the solvent. numberanalytics.com Polar solvents can stabilize charged intermediates and transition states, which can significantly affect the reaction mechanism and yield. numberanalytics.com For reactions involving this compound that proceed through polarized transition states, a change in solvent can dramatically alter the reaction rate. researchgate.net It is expected that reaction rates change in the presence of polar solvents, depending on the charge distribution at the transition state compared to the reactants. researchgate.net For instance, reactions are often slower in non-polar solvents due to increased activation enthalpies. nih.gov Conversely, significant rate enhancements can be observed in less polar solvents compared to water, sometimes suggesting a change in the reaction mechanism. nih.gov

The viscosity and temperature of the solvent also play a role. numberanalytics.com Solvent viscosity can impact the diffusion rate of reactants, while temperature can alter the solvent's physical properties, thereby influencing reaction kinetics. numberanalytics.com In heterogeneous catalysis, the solvent's influence can be complex, as it involves a three-phase system of gas, liquid, and solid catalyst. researchgate.net In such cases, the competitive chemisorption of solvent molecules onto the catalyst surface can be a determining factor for the reaction kinetics, sometimes outweighing the solvation effects in the liquid phase. researchgate.net

Table 1: Influence of Solvent Polarity on Reaction Rate Constant (k) This table presents hypothetical data to illustrate the general principles of solvent effects on a reaction involving this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Diethyl Ether | 4.34 | 15 |

| Tetrahydrofuran (THF) | 7.58 | 50 |

| Acetone | 20.7 | 250 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1200 |

Thermodynamic and Kinetic Analyses of Reactivity

The outcome of a chemical reaction is governed by the principles of thermodynamics and kinetics. libretexts.orgrsc.org A reaction may be under kinetic control or thermodynamic control, leading to different products depending on the reaction conditions. libretexts.org

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). This is known as the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. The major product is the most stable one (i.e., has the lowest Gibbs free energy), known as the thermodynamic product. libretexts.org

For this compound, a similar analysis can be applied to its reactions. For example, in an electrophilic addition to the quinoline ring, different isomers may be formed. The distribution of these products could be temperature-dependent, with one isomer being the kinetic product and another being the thermodynamic product. A thorough analysis requires studying the reaction at various temperatures and determining the product ratios. libretexts.org The study of reaction kinetics and thermodynamics is essential for understanding the nature of photocatalysis and other complex reaction systems. rsc.org

Table 2: Product Distribution under Kinetic vs. Thermodynamic Control This table illustrates a hypothetical product distribution for a reaction of this compound, demonstrating the principles of kinetic and thermodynamic control.

| Conditions | Temperature | Product A (Kinetic) | Product B (Thermodynamic) |

| Kinetic Control | Low | 75% | 25% |

| Thermodynamic Control | High | 15% | 85% |

Electron Density Distribution Analysis on Transition Structures

The study of electron density distribution in transition state structures provides deep insights into reaction mechanisms. researchgate.netnih.gov Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of elementary steps in reaction pathways. researchgate.net

In a study of related compounds, the mechanism of the Banert cascade was investigated using DFT. The analysis revealed three distinct patterns of electron density distribution on the transition structures, which correlated with the behavior of the reactants. researchgate.net It was found that stronger conjugative effects were associated with lower free activation energies for sigmatropic reactions and higher energies for prototropic reactions. researchgate.net This demonstrates a clear relationship between the charge accumulation at specific atoms and the energy barriers of the reaction pathways. researchgate.net

For reactions involving benzoylquinolines, such as the 1,3-C-to-O shift of the benzoyl group in this compound-4-ones, analyzing the electron density of the transition state is key to understanding the rearrangement mechanism. researchgate.net The Molecular Electron Density Theory (MEDT) posits that while the ground-state electron density determines molecular properties, the capacity for electron density to change is what governs molecular reactivity. nih.gov The analysis of electron density changes along a reaction path helps to rationalize and understand molecular mechanisms. nih.gov Tools like the Electron Localization Function (ELF) can be used to analyze the bonding changes throughout a reaction, confirming, for example, whether bond formation is concerted or non-concerted. nih.gov

Table 3: Computational Analysis of a Hypothetical Transition State for this compound Reaction This table shows representative data that could be obtained from a computational analysis of a transition state.

| Parameter | Value | Interpretation |

| Activation Energy (ΔE_act) | 24.8 kcal/mol | Energy barrier for the reaction to occur. nih.gov |

| Reaction Energy (ΔE_reac) | -57.7 kcal/mol | Overall energy change of the reaction (exothermic). nih.gov |

| Key Atomic Charge (e.g., on C3) | +0.25 e | Indicates charge accumulation at a specific atom in the transition state. researchgate.net |

| Bond Distance (Forming Bond) | 2.04 Å | Distance between two atoms forming a new bond in the transition state. nih.gov |

Derivatization and Functionalization Strategies for 3 Benzoylquinoline

Regioselective Functional Group Introduction

Regioselective functionalization allows for the precise introduction of substituents onto the 3-benzoylquinoline core, which is crucial for fine-tuning its chemical and biological characteristics. The reactivity of the quinoline (B57606) ring system can be exploited to direct modifications to specific positions.

One documented strategy involves the transformation of precursor quinolines that are already functionalized at a key position. For instance, a highly efficient and regioselective synthesis of functionalized quinolines can be achieved through the Vilsmeier cyclization of α-oxoketene-N,S-anilinoacetals, which yields 2-methylthio-3-benzoylquinoline derivatives. nih.govacs.org This 2-methylthio group acts as a versatile handle for further regioselective modifications at the C2-position.

A notable transformation is the oxidation of the 2-methylthio group to a more reactive 2-methylsulfonyl group using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org The resulting sulfonyl group is an excellent leaving group, facilitating nucleophilic substitution. This two-step sequence allows for the introduction of various alkyl or aryl amino groups specifically at the C2-position by reacting the 2-methylsulfonylquinoline with appropriate amines. nih.govacs.org Another transformation involves the complete removal of the sulfur-based group to afford a 2-unsubstituted quinoline using Raney Nickel in ethanol. nih.govacs.org

Table 1: Regioselective Functionalization at the C2-Position of a this compound Precursor

| Precursor Compound | Reaction | Reagents | Resulting Functional Group at C2 | Citation |

|---|---|---|---|---|

| 2-Methylthio-3-benzoylquinoline | Oxidation followed by Nucleophilic Substitution | 1. m-CPBA 2. Alkyl/Aryl Amines | 2-Alkyl/Aryl Amino | nih.govacs.org |

| 2-Methylthio-3-benzoylquinoline | Reductive Desulfurization | Raney-Ni / Ethanol | 2-Unsubstituted (Hydrogen) | nih.govacs.org |

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues involves methods that either build the quinoline ring from already substituted precursors or modify a pre-formed quinoline. These strategies provide access to a diverse library of compounds with substituents on both the quinoline and the benzoyl moieties.

A transition metal-free protocol has been developed for synthesizing a broad range of 3-acylquinolines, including benzoyl derivatives, through the formal [4+2] annulation of anthranils and enaminones. mdpi.comresearchgate.net This method is tolerant of various functional groups on both starting materials. For example, substituted anthranils (with groups like methyl, methoxy (B1213986), chloro, or bromo) and substituted enaminones (with electron-donating or electron-withdrawing groups on the phenyl ring) react to produce the corresponding substituted 3-benzoylquinolines in good to excellent yields. mdpi.comresearchgate.net

Another effective one-pot procedure involves the reaction of Baylis-Hillman alcohols with iron in acetic acid. researchgate.net This reductive cyclization method provides a convenient route to various this compound derivatives. researchgate.net Furthermore, the synthesis of 2-phenyl-3-benzoyl-quinoline derivatives has been achieved by reacting 2-aminobenzaldehyde (B1207257) with dibenzoylmethane (B1670423) or chalcone (B49325), often employing a transition metal catalyst at high temperatures. researchgate.net

Table 2: Selected Synthetic Routes to Substituted this compound Analogues

| Synthetic Method | Key Reactants | Catalyst/Reagents | Substitution Scope | Citation |

|---|---|---|---|---|

| Aza-Michael/Intramolecular Annulation | Substituted Anthranils and Enaminones | Methanesulfonic acid (MSA), NaI | Allows for substituents (e.g., Me, OMe, Cl, Br, F) on both quinoline and benzoyl rings. | mdpi.comresearchgate.net |

| Reductive Cyclization | Baylis-Hillman Alcohols | Fe/AcOH | Provides a convenient one-pot procedure for various substituted derivatives. | researchgate.net |

| Dehydrogenative Coupling | 2-Aminobenzaldehyde and Chalcones/Dibenzoylmethane | Transition Metal Catalyst | Yields 2-phenyl-3-benzoyl-quinoline derivatives. | researchgate.net |

Annulation and Fused-Ring System Formation

Annulation reactions build additional rings onto the this compound framework, leading to the formation of complex, polycyclic, and often rigid fused-ring systems. These reactions significantly expand the structural diversity and potential applications of this compound derivatives.

Several strategies have been developed to construct new heterocyclic rings fused to the quinoline core:

Pyrazolo[3,4-b]quinolines: The cycloannulation of 2-methylthio-3-benzoylquinolines with hydrazine (B178648) hydrate (B1144303) under microwave irradiation is an efficient method for affording substituted and fused pyrazolo[3,4-b]quinolines in excellent yields. nih.gov This reaction involves the condensation of hydrazine with the benzoyl group and subsequent cyclization.

Benzothiopyrano-fused Quinolines: A radical-mediated cyclization of 3-(2-bromobenzoyl)-2-methylthioquinolines can be achieved using tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN). nih.gov This process, which proceeds through radical translocation, results in the formation of a benzothiopyrano-fused quinoline system. nih.gov

Pyrazolo[4,3-c]quinolines: In a related transformation, 3-benzoylquinolone can be reacted with phenylhydrazine (B124118) in glacial acetic acid with a catalytic amount of concentrated sulfuric acid. researchgate.net Heating this mixture under reflux leads to the formation of the corresponding 1-aryl-pyrazolo[4,3-c]quinolin-2-one derivative. researchgate.net

Imidazo[1,5-a]quinolines: A copper/iodine co-catalyzed decarboxylative intramolecular cyclization has been reported between 2-benzoylquinolines and α-amino acids. organic-chemistry.org This reaction efficiently constructs 1,3-disubstituted imidazo[1,5-a]quinolines, which are heterocyclic systems of significant interest. organic-chemistry.org

Table 3: Annulation Reactions for the Formation of Fused-Ring Systems from this compound Derivatives

| Starting Material | Reagent(s) | Conditions | Fused System Formed | Citation |

|---|---|---|---|---|

| 2-Methylthio-3-benzoylquinoline | Hydrazine Hydrate | Microwave Irradiation | Pyrazolo[3,4-b]quinoline | nih.govacs.org |

| 3-(2-Bromobenzoyl)-2-methylthioquinoline | TBTH / AIBN | Radical Cyclization | Benzothiopyrano-fused quinoline | nih.gov |

| 3-Benzoylquinolone | Phenylhydrazine | AcOH / H₂SO₄ (cat.), Reflux | Pyrazolo[4,3-c]quinolin-2-one | researchgate.net |

| 2-Benzoylquinoline | α-Amino Acids | Cu(OTf)₂ / I₂ (co-catalyst) | Imidazo[1,5-a]quinoline | organic-chemistry.org |

Spectroscopic Characterization Techniques for Structural Elucidation and Analysis of 3 Benzoylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the molecular skeleton.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of 3-Benzoylquinoline is expected to show distinct signals corresponding to the protons on the quinoline (B57606) core and the benzoyl group.

The aromatic region of the spectrum (typically δ 7.0–9.5 ppm) would be complex. oregonstate.edu The protons on the quinoline ring are expected to be the most deshielded, particularly those adjacent to the nitrogen atom (H-2 and H-4), which would appear at the lowest field. The H-2 and H-4 protons of the quinoline ring are anticipated to appear as singlets or narrow doublets at very low fields, likely above δ 9.0 ppm, due to the strong deshielding effect of the electronegative nitrogen atom. The protons on the benzo-fused part of the quinoline ring (H-5, H-6, H-7, H-8) would resonate in the range of δ 7.5–8.2 ppm, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons.

The protons of the benzoyl group would also appear in the aromatic region. The two protons ortho to the carbonyl group are expected to be shifted downfield relative to the meta and para protons due to the electron-withdrawing nature of the carbonyl. These ortho-protons would likely resonate around δ 7.8–8.0 ppm, while the meta and para protons would appear at approximately δ 7.4–7.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for quinoline and benzoyl moieties.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline H-2 | > 9.0 | s |

| Quinoline H-4 | > 9.0 | s |

| Quinoline H-5 to H-8 | 7.5 - 8.2 | m |

| Benzoyl H-2', H-6' (ortho) | 7.8 - 8.0 | m |

| Benzoyl H-3', H-4', H-5' (meta, para) | 7.4 - 7.6 | m |

s = singlet, m = multiplet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu The ¹³C NMR spectrum of this compound is expected to show 16 distinct signals, one for each carbon atom.

The carbonyl carbon (C=O) of the benzoyl group is the most deshielded carbon and is expected to appear at a very low field, typically in the range of δ 190–200 ppm. oregonstate.edu The quaternary carbons of the quinoline ring (C-3, C-4a, C-8a) and the benzoyl ring (C-1') would also be readily identifiable. The carbon atom attached to the nitrogen (C-2) is significantly deshielded, with expected shifts often greater than δ 150 ppm. researchgate.net Other aromatic carbons in both the quinoline and benzoyl rings typically resonate in the δ 120–150 ppm region. oregonstate.edu Quaternary carbons generally show weaker signals compared to protonated carbons. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for quinoline and benzophenone (B1666685) derivatives. oregonstate.eduresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 190 - 200 |

| Quinoline C-2 | > 150 |

| Quinoline C-8a | ~148 |

| Quinoline C-4 | ~147 |

| Benzoyl C-1' | ~137 |

| Quinoline C-4a | ~136 |

| Benzoyl C-4' | ~133 |

| Benzoyl C-2', C-6' | ~130 |

| Quinoline C-8 | ~130 |

| Benzoyl C-3', C-5' | ~128 |

| Quinoline C-5 | ~128 |

| Quinoline C-7 | ~127 |

| Quinoline C-6 | ~126 |

| Quinoline C-3 | ~125 |

While 1D NMR provides static structural information, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe the molecular dynamics and conformation of this compound in solution. auremn.org.brnih.gov

COSY experiments would confirm the ¹H-¹H coupling networks within the quinoline and benzoyl ring systems, aiding in the unambiguous assignment of proton signals. NOESY experiments could provide insights into the spatial proximity of protons. A key area of interest would be the rotational dynamics around the single bond connecting the carbonyl carbon to the C-3 position of the quinoline ring. NOESY could detect through-space interactions between the ortho-protons of the benzoyl ring and the H-2 and H-4 protons of the quinoline ring. The intensity of these NOE cross-peaks would be related to the time-averaged distance between these protons, providing information about the preferred conformation of the benzoyl group relative to the quinoline plane. nih.gov Paramagnetic NMR methods could also be employed to gain more detailed structural information and insights into the 3D shape of complex molecules. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy of molecular vibrations (e.g., stretching, bending, and twisting of bonds), which are quantized. The resulting spectrum serves as a unique molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov The FTIR spectrum of this compound would be dominated by several characteristic absorption bands.

The most prominent and diagnostically useful peak would be the strong C=O stretching vibration from the benzoyl ketone group, expected in the region of 1650–1680 cm⁻¹. The exact position is influenced by the conjugation with both the phenyl and quinoline aromatic systems. The region from 1500–1620 cm⁻¹ would feature several sharp to medium intensity bands corresponding to the C=C and C=N stretching vibrations of the quinoline and benzene (B151609) aromatic rings. The C-H stretching vibrations of the aromatic rings would appear as a group of weaker bands above 3000 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of peaks arising from C-H in-plane and out-of-plane bending, as well as skeletal vibrations of the entire molecule, making it unique to this compound. nih.gov

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| C=O Stretch (Ketone) | 1650 - 1680 | Strong |

| Aromatic C=C and C=N Stretch (Quinoline/Benzene) | 1500 - 1620 | Medium |

| C-H In-plane and Out-of-plane Bending | 700 - 1300 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong Raman signals. researchgate.net Intense Raman bands are anticipated for the ring breathing modes of both the quinoline and benzene rings, typically found in the 1000–1600 cm⁻¹ region. The C=O stretch, while strong in the IR, would likely be a weaker, but still observable, band in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by factors of 10¹⁰ or more. wikipedia.orgedinst.com For N-heterocyclic compounds like this compound, the SERS spectrum is heavily influenced by the molecule's orientation on the metal surface. It is likely that the molecule would adsorb onto the surface via the lone pair of electrons on the quinoline nitrogen atom. researchgate.net This orientation would place the quinoline ring system perpendicular or tilted with respect to the surface. According to SERS selection rules, vibrational modes with a component of polarizability change perpendicular to the surface are most strongly enhanced. wikipedia.org Therefore, the out-of-plane bending and ring breathing modes of the quinoline moiety are expected to be significantly enhanced in the SERS spectrum, providing valuable information on the molecule-surface interaction. researchgate.netresearchgate.net

Table 4: Predicted Major Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected SERS Enhancement |

| Aromatic Ring Breathing (Quinoline/Benzene) | 1000 - 1600 | Strong |

| C=O Stretch (Ketone) | 1650 - 1680 | Weak to Medium |

| Aromatic C-H In-plane Bend | 1000 - 1300 | Medium |

| Aromatic Ring Out-of-plane Bend | 700 - 900 | Strong |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for studying the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes valence electrons to higher energy orbitals. Organic compounds with chromophores—functional groups responsible for absorption—exhibit characteristic absorption spectra.

The structure of this compound contains two primary chromophores: the quinoline ring and the benzoyl group. The quinoline moiety is a fused aromatic heterocycle, and the benzoyl group consists of a carbonyl group conjugated to a benzene ring. Together, they form an extended π-conjugated system. The UV-Vis spectrum of this compound is expected to display absorptions corresponding to two main types of electronic transitions:

π→π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. Due to the extended conjugation in this compound, these bands are expected to appear in the UV region. Quinolines and their derivatives are known to have characteristic absorption bands due to such transitions. researchgate.net

n→π* Transitions: These are typically lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), specifically the lone pair on the carbonyl oxygen, to a π* antibonding orbital. For ketones, this transition often appears as a distinct, weaker band at a longer wavelength (closer to the visible region) compared to the π→π* transitions.

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity. researchgate.netmdpi.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can also be employed to simulate and predict the UV-Vis absorption spectra of such molecules. sharif.edu

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, known as fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to its ground state.

Many quinoline derivatives are known to be fluorescent, making them useful in applications such as fluorescent probes. researchgate.net The fluorescence properties of this compound would be intrinsically linked to its absorption characteristics. Following excitation at a wavelength corresponding to an absorption band (typically the lowest energy π→π* transition), the molecule can emit a photon at a longer wavelength (a lower energy). This difference between the absorption maximum and the emission maximum is known as the Stokes shift.

The fluorescence of this compound would be influenced by:

The nature of the excited state: The efficiency of fluorescence (quantum yield) depends on the competition between radiative decay (fluorescence) and non-radiative decay pathways.

Structural rigidity: Molecules with rigid, planar structures often exhibit enhanced fluorescence.

Solvent environment: The polarity of the solvent can affect the energy of the excited state, leading to shifts in the emission wavelength (solvatochromism). researchgate.net

Studies on polymers incorporating both carbazole (B46965) (an electron donor) and quinoline (an electron acceptor) have demonstrated how these units can be used to create materials with specific photoluminescent properties for applications like polymer light-emitting diodes (PLEDs). researchgate.net Similarly, push-pull type fluorescent amino-quinoline derivatives show solvatochromic properties, where fluorescence is high in non-polar solvents and quenched in polar ones. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₁₆H₁₁NO), the molecular weight is 233.27 u. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 233. The odd-numbered molecular weight is consistent with the presence of a single nitrogen atom, according to the nitrogen rule.

The fragmentation of the molecular ion provides clues about the molecule's structure. Studies on the mass spectra of related compounds, such as alkylquinolines, show that fragmentation patterns are often interpretable and predictable. mcmaster.caresearchgate.net For this compound, plausible fragmentation pathways could include:

Loss of the phenyl group: Cleavage of the bond between the carbonyl carbon and the phenyl ring would result in the loss of a C₆H₅ radical (77 u), leading to a fragment ion at m/z 156 ([M - C₆H₅]⁺).

Loss of the benzoyl group: Cleavage of the bond between the quinoline ring and the carbonyl carbon could lead to the loss of a C₆H₅CO radical (105 u), resulting in a quinolinyl cation at m/z 128 ([M - C₆H₅CO]⁺).

Formation of the benzoyl cation: The charge could also be retained by the benzoyl fragment, producing a prominent peak for the benzoyl cation at m/z 105 ([C₆H₅CO]⁺).

Analysis of the mass spectrum of a more complex derivative, (2-phenylquinolin-4-yl) methanone, shows characteristic fragments corresponding to the stable quinoline and pyrazole (B372694) moieties within its structure. researchgate.net

X-ray Diffraction and Scattering Methods

X-ray techniques are indispensable for determining the atomic and molecular structure of materials in the solid state.

The technique would also reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking that might stabilize the crystal structure. mdpi.com This detailed structural information is crucial for understanding the compound's physical properties and for computational studies. While no specific crystal structure for this compound is discussed in the searched literature, the general methodology is well-established for a wide range of organic molecules. mdpi.com

Small-Angle X-ray Scattering (SAXS) is a technique used to probe structural features on a much larger length scale, typically in the range of 1 to 100 nanometers. It is not used for determining the atomic structure of small molecules. Instead, SAXS is applied to analyze the size, shape, and distribution of nanoparticles, macromolecules (like proteins), polymers, micelles, and other nanoscale systems. The scattering of X-rays at very small angles provides information about these larger-scale density fluctuations within a sample.

Therefore, SAXS is not an appropriate or applicable technique for the primary structural elucidation of a small molecule like this compound. Its application is reserved for systems with dimensions in the nanometer range, far exceeding the size of a single this compound molecule.

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a powerful analytical technique that probes the atomic-level structure of materials. dectris.comwikipedia.org By analyzing the Bragg peaks scattered to wide angles, WAXS provides detailed information on the crystalline structure, including the arrangement of atoms within the unit cell and the spacing between crystal planes (d-spacing). wikipedia.orgdiamond.ac.uk The technique is particularly useful for characterizing crystalline and partially ordered materials, such as microcrystalline powders. diamond.ac.uk

In the context of this compound, which exists as a crystalline solid at room temperature, WAXS is an essential tool for confirming its polymorphic identity and purity. The resulting diffraction pattern serves as a unique "fingerprint" for its specific crystal structure. wikipedia.org While single-crystal X-ray diffraction provides the most complete structural solution, WAXS/XRPD is more commonly used for routine characterization of bulk powder samples. units.it

Research on related compounds, such as quinolinedione and benzophenone derivatives, demonstrates the utility of this technique. For instance, powder X-ray diffraction has been successfully used to identify polyprenylated benzophenones directly in plant extracts. nih.gov In a study on novel quinolinedione derivatives, XRD patterns were used to characterize their crystal structure and determine crystallite size. mdpi.com The analysis of this compound would yield a similar pattern of diffraction peaks at specific 2θ angles, corresponding to the d-spacings of its crystal lattice. These peak positions and their relative intensities are definitive for its crystalline form.

Below is an illustrative data table of expected prominent diffraction peaks for a crystalline quinoline derivative, based on published data for similar structures. mdpi.com

Table 1. Illustrative WAXS/XRD Peak Data for a Crystalline Quinoline Derivative.

| Peak Position (2θ)° | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 60 |

| 21.0 | 4.23 | 100 |

| 25.2 | 3.53 | 95 |

| 28.5 | 3.13 | 70 |

Surface and Elemental Analysis Techniques

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a microanalytical technique used for the elemental analysis of a sample. wikipedia.org It operates by bombarding a specimen with a high-energy electron beam, typically within a scanning electron microscope (SEM). carleton.edu This interaction causes the ejection of inner-shell electrons from atoms in the sample. When electrons from higher energy shells fill these vacancies, they emit characteristic X-rays whose energies are unique to each element. wikipedia.orgcarleton.edu An EDS detector measures the energy and intensity of these emitted X-rays, allowing for the qualitative and quantitative determination of the elemental composition of the sample at a microscopic scale. ucr.edu

For the analysis of a pure this compound (C₁₆H₁₁NO) sample, EDS would be used to confirm the presence of the constituent elements: carbon (C), nitrogen (N), and oxygen (O). The technique is highly effective for mapping the elemental distribution across a sample surface. carleton.edu However, the accurate quantification of light elements (with atomic number Z < 10), such as C, N, and O, can be challenging due to their low X-ray yields and the absorption of low-energy X-rays within the sample and detector window. ucr.eduresearchgate.net Despite this, the detection of a nitrogen peak at its characteristic energy (Kα line at ~0.392 keV) would confirm its presence in the molecular structure. researchgate.net The primary application for a pure compound would be to detect any inorganic impurities or elemental contaminants.

The following table summarizes the expected characteristic X-ray emission energies for the elements present in this compound.

Table 2. Expected EDS Characteristic X-ray Energies for this compound.

| Element | Atomic Number (Z) | Shell Transition | Characteristic Energy (keV) |

|---|---|---|---|

| Carbon | 6 | Kα | 0.277 |

| Nitrogen | 7 | Kα | 0.392 |

| Oxygen | 8 | Kα | 0.525 |

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. The process involves irradiating a sample with high-energy primary X-rays, which causes the ejection of inner-shell electrons from the atoms. As with EDS, the resulting vacancies are filled by electrons from higher energy shells, leading to the emission of secondary, "fluorescent" X-rays. The energies of these fluorescent X-rays are characteristic of the elements present, and their intensity is proportional to the concentration of the element in the sample.

XRF is highly effective for bulk elemental analysis, capable of detecting elements from beryllium (Be) to uranium (U). For an organic compound like this compound, XRF is not typically used for the primary analysis of its main constituents (C, N, O) due to the low fluorescence yield of such light elements. Its main utility would be in quality control, specifically for the detection of heavier elemental impurities that might be present from the synthesis process. For example, it could be used to detect trace amounts of metallic catalysts (e.g., palladium, copper, iron) or halogenated impurities (e.g., chlorine, bromine) that may remain in the final product. The absence of signals corresponding to these elements would help confirm the purity of the compound.

The table below provides an example of elements that could be screened for as potential impurities in a this compound sample using XRF.

Table 3. Illustrative XRF Analysis for Potential Elemental Impurities.

| Element of Interest | Typical Source | Characteristic Line | Energy (keV) |

|---|---|---|---|

| Chlorine (Cl) | Reagents/Solvents | Kα | 2.622 |

| Iron (Fe) | Catalyst Residue | Kα | 6.404 |

| Copper (Cu) | Catalyst Residue | Kα | 8.046 |

| Bromine (Br) | Reagents | Kα | 11.924 |

| Palladium (Pd) | Catalyst Residue | Kα | 21.177 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and the chemical and electronic states of elements within a material. XPS analysis is conducted by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons (photoelectrons). The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is characteristic of the element from which it was emitted and is also sensitive to the chemical environment (i.e., the oxidation state and bonding) of the atom.

For this compound (C₁₆H₁₁NO), XPS can provide invaluable information beyond simple elemental composition. High-resolution scans of the C 1s, O 1s, and N 1s regions would allow for the differentiation of atoms in distinct chemical environments.

C 1s Spectrum: The carbon signal can be deconvoluted into multiple peaks corresponding to carbons in different functional groups: C-C/C-H bonds in the aromatic rings, C-N bonds in the quinoline ring, and the unique C=O bond of the benzoyl group, which would appear at a higher binding energy.

O 1s Spectrum: The oxygen signal would show a primary peak corresponding to the carbonyl (C=O) group.

N 1s Spectrum: The nitrogen signal would correspond to the nitrogen atom within the quinoline ring. Its precise binding energy can provide insight into its electronic state.

This ability to probe the chemical state makes XPS a powerful tool for confirming the molecular structure and identifying any surface oxidation or contamination.

Table 4. Expected Core-Level Binding Energies for this compound in XPS.

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |

| Aromatic C-N | ~285.6 | ||

| Carbonyl C=O | ~287.5 | ||

| Nitrogen | N 1s | Quinoline N | ~399.0 |

| Oxygen | O 1s | Carbonyl C=O | ~531.5 |

Compound Index

Computational and Theoretical Chemistry Studies on 3 Benzoylquinoline

Quantum Mechanical Approaches

Quantum mechanical (QM) methods are employed to study the electronic structure of molecules, providing detailed information about geometry, bonding, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It has become a crucial tool for predicting molecular properties and reaction mechanisms. researchgate.netscienceopen.com DFT calculations are based on the principle that the energy of a system can be determined from its electron density. infn.ittuwien.ac.at Hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, are commonly used to improve the accuracy of these calculations. uni-muenchen.dewikipedia.org

In the context of quinoline (B57606) derivatives, DFT has been utilized to understand their structural and electronic properties. For instance, a study on a series of novel 1,2,3-triazolo-benzoquinoline-3-carbonitriles, which share a core structure with 3-Benzoylquinoline, employed DFT calculations at the B3LYP/6-31G(d) level to analyze their molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). rsc.org The MEP provides a map of the electrostatic potential on the electron density surface, indicating regions that are rich or deficient in electrons and are thus susceptible to electrophilic or nucleophilic attack. The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. rsc.orgajol.info

DFT calculations have also been used to support the analysis of reaction mechanisms involving quinoline derivatives. researcher.life

Table 1: Selected Calculated Quantum Chemical Properties for 1,2,3-triazolo-benzoquinoline-3-carbonitrile Derivatives rsc.org (Note: These compounds are derivatives and not this compound itself, but illustrate the application of DFT to the broader class of substituted quinolines.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Softness (eV⁻¹) | Electrophilicity Index (eV) |

| 9 | -6.83 | -2.69 | 4.14 | 14.59 | 2.76 |

| 10 | -6.75 | -2.72 | 4.03 | 14.59 | 2.92 |

| 11 | -6.80 | -2.69 | 4.11 | 14.59 | 2.78 |

| 12 | -6.80 | -2.75 | 4.05 | 14.59 | 2.85 |

| 15 | -6.72 | -2.82 | 3.90 | 14.59 | 3.06 |

| 16 | -6.90 | -2.90 | 4.00 | 12.38 | 3.04 |

| 17 | -7.16 | -3.10 | 4.06 | 11.79 | 3.23 |

| 19 | -6.98 | -2.99 | 3.99 | 14.59 | 3.12 |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.orgwiley-vch.deamercrystalassn.org This approach analyzes the topology of the electron density (ρ(r)), identifying critical points where the gradient of the density is zero. wiley-vch.deuni-rostock.de These critical points—classified as nuclear attractors, bond critical points (BCPs), ring critical points, and cage critical points—reveal the molecular structure and the nature of atomic interactions. ias.ac.innih.gov

The presence of a bond path, a line of maximum electron density linking two nuclei, and its associated BCP is a universal indicator of a chemical bond. wiley-vch.deias.ac.in The properties of the electron density at the BCP, such as its magnitude (ρ_b) and the Laplacian of the electron density (∇²ρ_b), provide quantitative information about the bond's strength and character. nih.gov For example, QTAIM can be used to characterize covalent bonds, hydrogen bonds, and other non-covalent interactions. ias.ac.in While specific QTAIM studies on this compound were not found, this methodology is broadly applicable for analyzing its intramolecular bonding, including the C-C and C-N bonds within the quinoline and benzoyl moieties, and the C-C and C=O bonds of the benzoyl group, to precisely characterize their covalent nature and electron distribution.

Natural Bond Orbital (NBO) analysis is a technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals corresponding to the familiar Lewis structure elements: core orbitals, lone pairs, and two-center bonds. batistalab.comuni-muenchen.dejoaquinbarroso.com This localization provides a more chemically intuitive picture of bonding. batistalab.comuni-rostock.de

NBO analysis quantifies the electron density in these localized orbitals, allowing for the study of hybridization and charge distribution. uni-muenchen.dehuntresearchgroup.org.uk A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.descirp.org This analysis reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs, which correspond to delocalization effects like hyperconjugation. uni-rostock.de The stabilization energy (E(2)) associated with these interactions quantifies their importance. scirp.org For this compound, NBO analysis could be used to detail the polarization of the C=O bond, the nature of the lone pairs on the nitrogen and oxygen atoms, and the delocalization of π-electrons across the aromatic rings.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. 3ds.comnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic behavior of molecular systems. nih.gov This technique is particularly valuable for understanding conformational changes, molecular flexibility, and intermolecular interactions, such as a ligand binding to a protein. 3ds.comnih.gov

While direct MD simulations of this compound were not identified, studies on structurally similar compounds highlight the utility of this approach. For instance, MD simulations have been performed on imidazoquinoline derivatives, which are also Toll-like receptor (TLR) agonists, to understand their selective binding to TLR7 and TLR8. plos.org These simulations revealed how differences in the aliphatic tails of the agonists affect van der Waals interactions within the receptor binding pockets, providing a rationale for their observed selectivity. plos.org Another study used docking and molecular dynamics to investigate the binding of a benzoylquinoline-3-carboxamide derivative to the cannabinoid receptor 1 (CNR1). researcher.life Such simulations on this compound could elucidate its conformational preferences, the rotational freedom of the benzoyl group relative to the quinoline core, and its interactions with biological macromolecules or solvent molecules.

Prediction of Chemical Properties and Reactivity

Computational methods are increasingly used to predict the physicochemical and reactive properties of molecules, accelerating research and reducing the need for extensive experimentation. psds.ac.ukpaperswithcode.comresearchgate.net Quantum mechanical calculations, particularly DFT, are central to this effort. scienceopen.com

From DFT calculations, various reactivity descriptors can be derived. As seen in studies of related benzoquinoline derivatives, properties such as the HOMO-LUMO energy gap, chemical softness (the reciprocal of hardness), and the electrophilicity index can be calculated. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org The electrophilicity index quantifies the ability of a molecule to accept electrons, providing insight into its behavior in chemical reactions. rsc.org These theoretical predictions allow for the screening of compounds and the rationalization of their observed chemical behavior. researchgate.netgithub.com Machine learning models trained on large datasets of chemical reactions are also emerging as powerful tools for predicting reaction outcomes with high accuracy. nih.gov For this compound, these computational approaches could predict its stability, susceptibility to nucleophilic or electrophilic attack at different sites, and potential reaction pathways.

In Silico Pharmacodynamics

In silico pharmacodynamics involves the use of computational methods to study how a chemical compound interacts with a biological target and elicits a pharmacological response. nih.gov These methods, which include molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) models, are integral to modern drug discovery. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations, as described earlier, can be used to study the stability of the ligand-receptor complex and the energetics of binding. plos.orgnih.gov For example, the binding free energies of imidazoquinoline derivatives to TLR7 and TLR8 were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method on MD trajectories, showing good correlation with experimental binding affinities. plos.org This type of analysis helps to identify key amino acid residues involved in the interaction and explains the molecular basis for a compound's activity and selectivity. plos.org In silico approaches applied to this compound could be used to screen it against various biological targets, predict its binding modes, and estimate its potential biological activity, thereby guiding further experimental investigation.

Molecular Docking and Structure Activity Relationship Sar Studies of 3 Benzoylquinoline

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. wisdomlib.orgnih.gov This method is instrumental in drug discovery for predicting ligand-target binding modes and estimating the strength of their interaction. wisdomlib.orgnih.gov

Prediction of Ligand-Target Binding Modes

The primary goal of molecular docking is to predict the spatial arrangement of a ligand within a target's binding site. nih.govelifesciences.org This process involves two main steps: sampling the conformational space of the ligand and then ranking these conformations using a scoring function. wisdomlib.org For quinoline (B57606) derivatives, including the 3-benzoylquinoline scaffold, computational tools like Autodock are frequently used to explore potential binding poses within the active site of a biological target, such as an enzyme or receptor. wisdomlib.orgfrontiersin.org

The prediction process begins with generating a three-dimensional structure of the ligand and the target protein. The docking algorithm then systematically or stochastically explores various orientations and conformations of the ligand within the binding pocket. The stability of each generated pose is evaluated by a scoring function, which calculates a binding energy value (e.g., in kcal/mol). A more negative binding energy typically indicates a more favorable and stable interaction. nih.govfrontiersin.org For instance, studies on quinoline derivatives targeting enzymes like DNA gyrase have used docking to identify binding energies and predict inhibitory potential. frontiersin.org The final output provides a ranked list of possible binding modes, with the top-ranked pose representing the most likely interaction geometry. nih.gov This information is critical for understanding the mechanism of action and for guiding further structural modifications to enhance binding affinity. nih.gov

Analysis of Intermolecular Interactions

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the target is performed. These non-covalent interactions are the foundation of molecular recognition and are crucial for the stability of the ligand-protein complex. mdpi.com Key interactions analyzed in docking studies of quinoline derivatives include:

Hydrogen Bonds: These are critical for specificity and affinity, formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygens or nitrogen atoms). In studies of quinoline derivatives, hydrogen bonding with key amino acid residues in the active site, such as Asp, His, and Phe, has been observed. rsc.org

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, such as the benzene (B151609) and quinoline rings of this compound and hydrophobic amino acid residues like Isoleucine (ILE), Valine (VAL), and Phenylalanine (PHE). nih.gov

π-Interactions: These include π-π stacking, where the aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine, Tryptophan) stack on top of each other. mdpi.com The quinoline and benzoyl rings of the this compound scaffold are prime candidates for such interactions. nih.govrsc.org

For example, docking studies on quinoline-thiazole derivatives identified specific amino acid residues involved in binding, providing a molecular basis for their observed biological activity. acs.org Similarly, analysis of a potent quinoline derivative showed interactions with residues like Phe-157, Phe-177, Asp-214, and His-279 within the α-glucosidase active site. rsc.org

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues | Reference |

| Hydrogen Bonding | Carbonyl Oxygen, Quinoline Nitrogen | Asp, His, Ser, Tyr, Asn | rsc.orgresearchgate.net |

| π-π Stacking | Quinoline Ring, Benzoyl Ring | Phe, Tyr, Trp | mdpi.comrsc.org |

| Hydrophobic Interactions | Benzene and Quinoline Rings | Ile, Val, Lys, Phe | nih.gov |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. orientjchem.org By systematically modifying the molecular structure, researchers can identify key pharmacophoric features and optimize properties like potency and selectivity. acs.orgijpsjournal.com

Correlation of Structural Features with Biological Activity

SAR studies aim to establish a clear link between specific structural components of a molecule and its observed biological effects. For quinoline-based compounds, the activity is highly dependent on the nature and position of substituents on both the quinoline and any attached ring systems. orientjchem.orgijpsjournal.com For this compound derivatives, key structural features that can be modulated include:

The quinoline core , which often participates in hydrophobic and π-stacking interactions. mdpi.com

The benzoyl group , where substitutions can alter electronic properties and steric bulk.

The linker between the two moieties (in this case, a direct bond at position 3).

Studies have shown that even minor changes, such as adding a hydroxyl or methoxy (B1213986) group, can significantly impact the biological activity of quinoline derivatives. orientjchem.org For example, research on quinoline hybrids has demonstrated that the type of 1,4-quinone moiety and the substituent at the C-2 position of the quinoline ring influence anticancer activity. mdpi.com

In Vitro and In Silico Approaches to SAR

Modern SAR investigations typically employ a combination of experimental (in vitro) and computational (in silico) methods to efficiently guide the drug discovery process. acs.orgbohrium.com

In Vitro Approaches: These involve laboratory-based experiments to directly measure the biological activity of synthesized compounds. Common assays include enzyme inhibition tests to determine IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and cell-based assays to assess effects like cytotoxicity or anti-proliferative activity. rsc.orgbohrium.com For instance, a series of novel quinoline derivatives were tested for their α-glucosidase inhibitory activity, yielding IC50 values that were then used to establish SAR. rsc.org

In Silico Approaches: These computational methods are used to predict the activity and properties of compounds before they are synthesized, saving time and resources. Key in silico techniques include:

Molecular Docking: As described earlier, this predicts binding modes and affinities, which can be correlated with experimental activity. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. wisdomlib.orgmdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives. researchgate.net

The synergy between these approaches is powerful; in silico predictions can prioritize which compounds to synthesize, and in vitro results can validate and refine the computational models. acs.orgmdpi.com

Positional and Substituent Effects on Activity